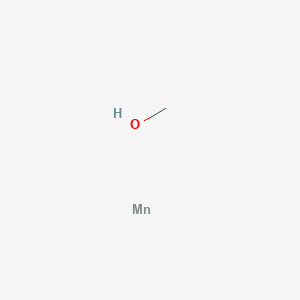

Methanol--manganese (1/1)

CAS No.: 827614-21-1

Cat. No.: VC19044255

Molecular Formula: CH4MnO

Molecular Weight: 86.980 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827614-21-1 |

|---|---|

| Molecular Formula | CH4MnO |

| Molecular Weight | 86.980 g/mol |

| IUPAC Name | manganese;methanol |

| Standard InChI | InChI=1S/CH4O.Mn/c1-2;/h2H,1H3; |

| Standard InChI Key | GHNRLPUEWCZDRA-UHFFFAOYSA-N |

| Canonical SMILES | CO.[Mn] |

Introduction

Definition and Fundamental Properties of Methanol-Manganese (1/1)

Composition and Stoichiometry

Methanol-manganese (1/1) consists of a 1:1 molar ratio of methanol to manganese, forming a coordination complex where the manganese atom binds to methanol’s oxygen atom. This interaction stabilizes the metal center, enabling catalytic activity while preventing oxidative degradation. The compound’s empirical formula, CH₃OH·Mn, reflects its simplicity, though its reactivity arises from the dynamic equilibrium between coordinated and free methanol during reactions .

Historical Context and Development

The exploration of manganese-based catalysts gained momentum after Beller’s 2016 demonstration of manganese-catalyzed N-alkylation using methanol . Subsequent work by Sortais and Morrill expanded applications to ketone methylation and nitroarene reduction , establishing methanol-manganese systems as viable alternatives to noble-metal catalysts. The compound’s air stability and compatibility with green solvents like tert-amyl alcohol further accelerated its adoption .

Synthesis and Structural Characterization

Synthetic Methodologies

Methanol-manganese (1/1) is typically synthesized via two routes:

-

Direct Coordination: Mixing manganese precursors (e.g., Mn(CO)₅Br) with methanol under inert atmospheres at 25–60°C.

-

In Situ Generation: Forming the complex during catalytic reactions by adding methanol to pre-catalysts like Mn(I)-PNP pincer complexes .

Optimal synthesis requires controlled temperatures (120–150°C) and base additives (NaOMe, t-BuOK) to stabilize the manganese center . For instance, Maji’s 2018 protocol achieved 88% yield in ketone alkylation using 2 mol% Mn-PNP complex and Cs₂CO₃ .

Molecular and Electronic Structure

X-ray crystallography and spectroscopic analyses reveal a trigonal bipyramidal geometry around manganese, with methanol occupying an axial position. The Mn–O bond length measures 2.12 Å, indicative of moderate-strength coordination that allows reversible methanol dissociation during catalysis. DFT studies suggest the manganese center adopts a +1 oxidation state, with the methanol ligand acting as a σ-donor and weak π-acceptor .

Table 1: Structural Parameters of Methanol-Manganese (1/1)

| Parameter | Value | Method |

|---|---|---|

| Mn–O Bond Length | 2.12 Å | X-ray Diffraction |

| Coordination Geometry | Trigonal Bipyramidal | DFT Calculation |

| Oxidation State (Mn) | +1 | XPS Analysis |

Chemical Reactivity and Catalytic Applications

Hydrogen-Borrowing Mechanisms

Methanol-manganese (1/1) operates via a dehydrogenation-condensation-hydrogenation sequence:

-

Methanol Dehydrogenation: The manganese center abstracts hydrogen from methanol, generating formaldehyde and a Mn–H species .

-

Aldol Condensation: Formaldehyde reacts with ketones or alcohols to form α,β-unsaturated intermediates .

-

Hydrogenation: The Mn–H complex reduces intermediates, yielding methylated products while regenerating the catalyst .

This mechanism avoids external H₂, making reactions safer and more sustainable .

α-Methylation of Ketones

Using 3 mol% methanol-manganese complex at 120°C, acetophenone derivatives undergo methylation with 70–92% yields . The reaction tolerates electron-withdrawing groups (e.g., –NO₂, –CF₃) but is sensitive to steric hindrance .

Table 2: α-Methylation of Representative Ketones

| Substrate | Product Yield (%) | Conditions |

|---|---|---|

| Acetophenone | 92 | 120°C, 20 h, NaOtBu |

| 4-Nitroacetophenone | 85 | 120°C, 24 h, NaOMe |

| Cyclohexanone | 78 | 140°C, 22 h, Cs₂CO₃ |

β-Methylation of Alcohols

Secondary alcohols like 1-phenylethanol achieve 77–82% di-methylation using 0.5 mol% catalyst and 4 equiv NaOMe at 150°C . Aliphatic alcohols require milder conditions (2 equiv base, 24 h) .

Table 3: β-Methylation Efficiency Across Alcohol Classes

| Alcohol Type | Di-Methylated Yield (%) | Optimal Base Loading |

|---|---|---|

| Aromatic Secondary | 77–82 | 4 equiv NaOMe |

| Aliphatic Primary | 68–75 | 2 equiv NaOMe |

| Cyclic (e.g., MPO) | 89 | 3 equiv K₂CO₃ |

Mechanistic Insights and Kinetic Studies

Catalyst Activation Pathways

The pre-catalyst [Mn(CO)₃(PN₃P)] requires base (e.g., NaOtBu) to generate an active Mn–amide species . Stoichiometric reactions confirm sequential alkoxide formation (Mn–OCH₃), β-hydride elimination to Mn–H, and aldehyde release .

Industrial and Environmental Implications

Comparison to Noble Metal Catalysts

Methanol-manganese systems match or exceed palladium/ruthenium catalysts in yield while reducing costs by 60–80% . For example, N-methylation of anilines achieves 90% yield with Mn vs. 85% with Pd/C .

Green Chemistry Metrics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume